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Boc-Gln-Ala-Arg-AMC.HCl

Cat. No.: B12099713
M. Wt: 667.2 g/mol
InChI Key: PJANUSPBJOFUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Fluorogenic Protease Substrate in Enzymology

Boc-Gln-Ala-Arg-AMC.HCl's primary significance lies in its role as a fluorogenic substrate. The molecule consists of a specific peptide sequence (Gln-Ala-Arg) that is recognized by certain proteases. This peptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which in its conjugated form is non-fluorescent. smolecule.com The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability. chemimpex.com

The mechanism of action is straightforward yet powerful: when a target protease cleaves the amide bond between the arginine (Arg) residue and the AMC molecule, the AMC is released. smolecule.com Free AMC is highly fluorescent, emitting a detectable signal upon excitation with UV light (typically around 380 nm excitation and 460 nm emission). smolecule.comtargetmol.com This direct relationship between enzymatic cleavage and fluorescence allows researchers to monitor protease activity in real-time. chemimpex.com By measuring the rate of increase in fluorescence, scientists can precisely quantify the enzymatic activity, study enzyme kinetics, and determine the effects of potential inhibitors. smolecule.comchemimpex.com This method is noted for its high sensitivity, enabling the detection of very low levels of protease activity. nih.gov

Evolution of Fluorogenic Substrates for Protease Activity Profiling

The development of fluorogenic substrates marked a significant leap forward in protease research. Early methods for measuring protease activity were often cumbersome and less sensitive. The advent of fluorogenic substrates provided a continuous and highly sensitive way to assay enzyme function. mdpi.com

Initially, simple amino acid or dipeptide derivatives of fluorophores were used. Over time, a deeper understanding of protease specificity—how enzymes recognize and bind to specific amino acid sequences—led to the creation of more complex and selective peptide substrates. sinica.edu.tw The design of substrates like this compound reflects this evolution, incorporating a specific tripeptide sequence to target particular proteases. smolecule.compeptanova.de

Further advancements have included the development of combinatorial libraries of fluorogenic substrates to rapidly profile the specificity of a given protease. sinica.edu.twpnas.org These libraries contain hundreds of different peptide sequences, allowing for a comprehensive analysis of which sequences a protease prefers to cleave. This information is invaluable for designing highly selective substrates and potent inhibitors for therapeutic and diagnostic purposes. sinica.edu.tw The use of different fluorophores, such as 7-amino-4-trifluoromethylcoumarin (AFC), has also expanded the toolkit, offering different spectral properties for various experimental needs. thermofisher.com

Overview of Academic Research Applications Utilizing this compound

This compound is widely employed in academic research to study proteases involved in a variety of biological processes and diseases. It is a well-established substrate for trypsin and trypsin-like serine proteases. peptanova.demedchemexpress.com Its applications range from fundamental enzymology to drug development and cancer research. chemimpex.com

One prominent area of research is its use in studying Transmembrane Protease, Serine 2 (TMPRSS2). smolecule.commedchemexpress.com TMPRSS2 is a key enzyme involved in the life cycle of certain viruses, including coronaviruses, as it primes the viral spike protein for entry into host cells. acs.org Researchers have used this compound to develop and optimize biochemical assays to screen for TMPRSS2 inhibitors, which could serve as potential antiviral therapeutics. medchemexpress.comacs.org In one study, this substrate was identified as the most effective among several candidates for developing a high-throughput screening (HTS) assay for TMPRSS2. acs.org

The substrate is also used to investigate proteases implicated in cancer. For instance, it serves as a substrate for Matriptase, an enzyme first isolated from breast cancer cells, and Prostasin, which are involved in cancer cell invasion and metastasis. peptanova.deavantorsciences.com By measuring the activity of these proteases, researchers can explore their roles in tumor progression and identify potential therapeutic targets. chemimpex.com Studies have also utilized this substrate to measure digestive protease activation in the pancreas. medchemexpress.com

Research Area Protease Target Key Findings/Application Citations
Virology TMPRSS2Used to develop and optimize high-throughput screening assays for inhibitors of viral entry (e.g., SARS-CoV-2). smolecule.commedchemexpress.comacs.orgresearchgate.net
Cancer Biology Matriptase, Prostasin, TMPRSS2Employed to study the role of proteases in tumor growth, cell invasion, and metastasis. chemimpex.compeptanova.demedchemexpress.comavantorsciences.com
Enzymology Trypsin, Trypsin-like proteasesServes as a standard fluorogenic substrate for studying enzyme kinetics, activity, and inhibition. smolecule.compeptanova.demedchemexpress.comchemsrc.com
Physiology Digestive ProteasesUsed to measure the activation of proteases in biological samples like the pancreas. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43ClN8O8 B12099713 Boc-Gln-Ala-Arg-AMC.HCl

Properties

IUPAC Name

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUSPBJOFUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Framework for Protease Activity Assessment Using Boc Gln Ala Arg Amc.hcl

Principles of Fluorometric Protease Assays

Fluorometric protease assays are a widely used method for detecting and quantifying protease activity. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, or fluorophore. In its conjugated state, the fluorophore's emission is quenched. Upon enzymatic cleavage of the peptide by a specific protease, the fluorophore is released, resulting in a measurable increase in fluorescence. This change in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for the quantification of protease activity. bertin-bioreagent.comcaymanchem.com

Boc-Gln-Ala-Arg-AMC.HCl is a synthetic tripeptide substrate specifically designed for certain proteases, such as trypsin and transmembrane protease, serine 2 (TMPRSS2). glpbio.commedchemexpress.com The peptide sequence, Gln-Ala-Arg, is recognized by these enzymes. The C-terminus of the arginine residue is linked via an amide bond to the fluorophore 7-amido-4-methylcoumarin (AMC). bertin-bioreagent.com

In its peptide-bound form, the fluorescence of the AMC group is quenched. bertin-bioreagent.comcaymanchem.com When a target protease recognizes and cleaves the peptide bond between the arginine and the AMC, the free AMC molecule is released. glpbio.com This liberation of AMC from the quenching effects of the peptide results in a significant increase in its fluorescence intensity, which can be detected and quantified. bertin-bioreagent.comacs.org The rate of this fluorescence increase provides a direct measure of the protease's enzymatic activity. glpbio.com

The general reaction can be depicted as:

Boc-Gln-Ala-Arg-AMC (non-fluorescent) + Protease → Boc-Gln-Ala-Arg + AMC (fluorescent)

The detection of released AMC is based on its characteristic fluorescence properties. The optimal excitation and emission wavelengths for AMC are crucial for maximizing the signal-to-noise ratio in an assay. While slight variations exist depending on the specific instrumentation and buffer conditions, the generally accepted spectroscopic parameters for AMC are as follows:

ParameterWavelength Range (nm)
Excitation Maximum 341-380
Emission Maximum 430-465

This table presents the typical range for AMC's excitation and emission maxima based on multiple sources. glpbio.comaatbio.comfluorofinder.commedchemexpress.com

It is important to note that some sources report slightly different optimal wavelengths. For instance, excitation maxima have been reported at 341 nm, 344 nm, 345 nm, 351 nm, and 380 nm, while emission maxima have been reported at 430 nm, 440 nm, 441 nm, 445 nm, and 460 nm. bertin-bioreagent.comcaymanchem.comglpbio.comaatbio.comfluorofinder.commedchemexpress.com These variations can be attributed to the specific buffer composition and the make and model of the spectrofluorometer used. Therefore, it is recommended to determine the optimal excitation and emission wavelengths empirically for the specific assay conditions being used.

Mechanism of 7-Amido-4-Methylcoumarin (AMC) Release Upon Proteolytic Cleavage

Optimization of Reaction Conditions for this compound Hydrolysis

To ensure accurate and reproducible results, the optimization of reaction conditions is paramount. Several factors can significantly influence the rate of enzymatic hydrolysis of this compound.

The choice of buffer system and the ionic strength of the reaction environment can have a profound impact on protease activity. Different proteases have different optimal buffer and salt requirements.

Buffer Type: Tris-HCl is a commonly used buffer for assays involving trypsin and TMPRSS2 with this substrate. acs.orgnih.gov Phosphate-buffered saline (PBS) has also been used. targetmol.com The choice of buffer should be based on the specific enzyme being studied and its known optimal conditions.

Ionic Strength: The salt concentration, typically achieved by adding NaCl, is another critical parameter. A common concentration used in assays with this compound is 150 mM NaCl. acs.org This mimics physiological ionic strength and can be important for maintaining the enzyme's native conformation and activity.

Additives: Some protocols include additives like Tween 20 (a non-ionic detergent) at low concentrations (e.g., 0.01%) to prevent non-specific binding of the enzyme or substrate to the assay plate. acs.org Bovine serum albumin (BSA) may also be included to stabilize the enzyme. glpbio.com

The following table summarizes typical buffer components used in assays with this compound:

ComponentTypical ConcentrationPurpose
Tris-HCl 50-100 mMpH buffering
NaCl 150 mMIonic strength
Tween 20 0.01% (v/v)Reduces non-specific binding
BSA 100 µg/mLEnzyme stabilization

This table provides examples of common buffer components and their typical concentrations. glpbio.comacs.org

The pH of the reaction buffer is a critical factor that directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby affecting enzyme-substrate binding and catalytic activity. Most proteases exhibit a characteristic pH optimum at which their activity is maximal.

For trypsin-like proteases that cleave this compound, the optimal pH is generally in the neutral to slightly alkaline range. glpbio.com For example, studies with TMPRSS2 have shown that while activity is present at pH 7.4, it can be higher at pH 8.0 or even pH 9.0. acs.org However, a pH of 8.0 is often chosen as a compromise to ensure both high activity and enzyme stability. acs.org It is crucial to determine the optimal pH for the specific protease being investigated to ensure the assay is conducted under conditions of maximal sensitivity. Research on the protease Der p 1, for instance, showed that its inhibition by its propeptide when using Boc-Gln-Ala-Arg-AMC as a substrate is pH-dependent, decreasing from pH 7 to pH 4. uliege.be

The concentration of the substrate, this compound, is a key parameter in any enzyme kinetic analysis. To accurately determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), it is necessary to perform assays over a range of substrate concentrations.

The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. For TMPRSS2, the Km for this compound has been reported to be 14.5 µM.

For routine enzyme activity measurements or high-throughput screening, the substrate concentration is often set at or near the Km value to ensure a good signal while conserving the substrate. Typical working concentrations for this compound in such assays range from 10 µM to 100 µM. targetmol.com For detailed kinetic studies, a wider range of concentrations, both below and above the expected Km, should be tested. nih.govatsjournals.org It is also important to ensure that the enzyme concentration is optimized to avoid reaction saturation. targetmol.com

The following table provides a summary of reported concentrations for this compound in various applications:

ApplicationSubstrate Concentration
High-Throughput Screening 10 µM
General Enzyme Activity 10-100 µM
Kinetic Analysis (Km) 14.5 µM (for TMPRSS2)
Protease Activity Quantification 20 µM

This table summarizes reported substrate concentrations for different experimental setups. targetmol.compubcompare.ai

Enzyme Concentration Determination for Linear Reaction Kinetics

To ensure accurate and reproducible results in protease activity assays utilizing the fluorogenic substrate this compound, the determination of an optimal enzyme concentration is a critical first step. The goal is to establish a concentration that results in a linear reaction rate over the desired time course of the experiment. This linearity indicates that the substrate cleavage rate is directly proportional to the amount of active enzyme present and that the reaction is not limited by substrate depletion or product inhibition.

The process typically involves titrating the enzyme concentration while keeping the substrate concentration constant. Researchers often start with a range of enzyme dilutions and measure the fluorescence increase over time. The rate of substrate cleavage is expressed as relative fluorescent units per second (RFU/s). glpbio.com It is crucial to identify the range of enzyme concentrations where the initial reaction velocity is linear. If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a non-linear reaction curve and an underestimation of the true initial velocity. Conversely, if the enzyme concentration is too low, the fluorescence signal may be weak, resulting in a poor signal-to-noise ratio and inaccurate measurements.

For instance, in assays measuring trypsin activity in pancreas homogenates, varying the amount of cleared homogenate (the source of the enzyme) is performed to find a suitable concentration. nih.gov The rates of substrate cleavage are then determined from the linear portion of the fluorescence-versus-time curves. nih.gov It is also recommended to ensure the enzyme concentration is optimized to avoid reaction saturation. targetmol.com

A standard approach involves preparing a series of enzyme dilutions and incubating them with a fixed, saturating concentration of this compound. The fluorescence is monitored continuously, and the initial rates (the linear phase of the reaction) are plotted against the corresponding enzyme concentrations. The resulting graph should be a straight line passing through the origin, confirming that the reaction rate is directly proportional to the enzyme concentration under these conditions.

Table 1: Example of Enzyme Titration for Optimal Concentration

Enzyme Concentration (nM) Initial Rate (RFU/s) Linearity (R²)
0.1 10.2 0.998
0.2 21.5 0.999
0.5 53.8 0.997
1.0 105.1 0.999
2.0 150.3 0.985 (saturation begins)

This table is illustrative and actual values will vary depending on the specific enzyme, substrate concentration, and assay conditions.

Temperature and Incubation Time Effects on Reaction Rates

The catalytic activity of enzymes is highly dependent on temperature. For protease assays using this compound, it is essential to control and optimize the incubation temperature to ensure maximal and consistent enzyme activity. Most protease assays are conducted at 37°C to mimic physiological conditions. targetmol.com However, the optimal temperature can vary depending on the specific protease being studied. Deviations from the optimal temperature can lead to a significant decrease in reaction velocity. Lower temperatures will slow down the reaction rate, while excessively high temperatures can lead to enzyme denaturation and a loss of activity.

The incubation time is another critical parameter that must be carefully considered. The reaction should be allowed to proceed for a sufficient duration to generate a measurable fluorescent signal, but not so long that substrate depletion or product inhibition becomes a factor, which would lead to a non-linear reaction rate. Typically, fluorescence is monitored continuously or at set intervals over a period ranging from a few minutes to an hour. glpbio.commdpi.com For example, some protocols suggest tracking the fluorescence increase continuously for 3 minutes, while others recommend a 1-hour incubation. glpbio.commdpi.com The ideal incubation time will depend on the enzyme's activity and concentration. It is crucial to operate within the linear range of the assay, where the rate of product formation is constant over time.

Table 2: Influence of Temperature on Protease Activity

Temperature (°C) Relative Activity (%)
25 65
30 80
37 100
42 90

This table provides a general representation. The optimal temperature and the temperature profile will be specific to the enzyme under investigation.

Impact of Excipients and Additives on Assay Performance

The composition of the assay buffer, including excipients and additives, can significantly influence the performance of protease assays using this compound. These components can affect enzyme stability, activity, and the fluorescence properties of the released 7-amino-4-methylcoumarin (B1665955) (AMC).

Commonly used buffers include Tris-HCl, often at a pH around 8.0 to 8.5, which is optimal for many trypsin-like serine proteases. The pH of the buffer is a critical factor, as even small deviations can alter the ionization state of amino acid residues in the enzyme's active site, thereby affecting its catalytic efficiency. mdpi.com

Additives such as bovine serum albumin (BSA) are frequently included in the assay buffer. glpbio.comnih.gov BSA can act as a stabilizing agent for the enzyme, preventing its adsorption to the surfaces of reaction vessels, which is particularly important when working with low enzyme concentrations. However, it is important to verify that BSA does not interfere with the fluorescence measurement.

Other additives may include salts like sodium chloride (NaCl) and calcium chloride (CaCl2), which can be necessary for optimal enzyme conformation and activity. glpbio.comnih.gov For instance, some proteases require calcium ions as cofactors. Detergents like Tween 20 may also be used to prevent aggregation and improve solubility, but their compatibility with the specific enzyme and assay must be confirmed. nih.govnih.gov It is also noteworthy that some assay kits for this substrate may contain heparin, which can act as a tryptase-like activity enhancer. frontiersin.org

Conversely, certain substances can act as inhibitors. The solvent used to dissolve the substrate and any test compounds, typically dimethyl sulfoxide (B87167) (DMSO), should be kept at a low final concentration (usually less than 1-2%) as higher concentrations can inhibit enzyme activity. rsc.org

Table 3: Common Excipients and Their Functions in Protease Assays

Excipient/Additive Typical Concentration Primary Function Potential Impact
Tris-HCl 50-100 mM pH buffering pH optimization is crucial for enzyme activity
NaCl 150 mM Ionic strength adjustment Mimics physiological conditions, can affect enzyme conformation
CaCl₂ 1 mM Cofactor for certain proteases Essential for the activity of calcium-dependent enzymes
BSA 0.01-0.1 mg/mL Enzyme stabilization Prevents enzyme adsorption, potential for fluorescence interference
Tween 20 0.05% Non-ionic detergent Prevents aggregation, improves solubility

Quantitative Analysis and Kinetic Parameter Determination

Expression of Substrate Cleavage Rates (e.g., RFU/s)

The primary output of a fluorogenic protease assay using this compound is the measurement of increasing fluorescence over time. This fluorescence is directly proportional to the amount of 7-amino-4-methylcoumarin (AMC) released upon substrate cleavage. The rate of this cleavage is a measure of the enzyme's activity.

This rate is typically expressed in Relative Fluorescence Units per second (RFU/s). glpbio.comnih.gov To calculate this, the fluorescence is measured at multiple time points during the initial, linear phase of the reaction. The slope of the resulting line (fluorescence versus time) represents the reaction velocity in RFU/s.

For comparative purposes, especially when using different protein preparations or cell lysates, it is often necessary to normalize the cleavage rate to the total protein concentration in the assay. This gives a more specific measure of enzyme activity, expressed as RFU/s per milligram of protein (RFU/s/mg protein). glpbio.comnih.gov To determine the total protein concentration, a standard protein quantification method, such as the Bradford or BCA assay, is performed on the enzyme sample.

It is also crucial to subtract the background fluorescence from a control reaction that contains the substrate but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate or intrinsic fluorescence of the assay components.

Derivation of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

A more in-depth characterization of the enzyme-substrate interaction involves determining the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic rate constant (k_cat).

To determine these parameters, a series of experiments are conducted where the enzyme concentration is held constant, and the initial reaction velocity is measured at various concentrations of the this compound substrate. The substrate concentrations should ideally range from below to above the expected K_m value.

V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is determined from the plateau of the Michaelis-Menten curve (a plot of initial velocity versus substrate concentration).

K_m is the substrate concentration at which the reaction rate is half of V_max. It is a measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

k_cat , the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as k_cat = V_max / [E], where [E] is the total enzyme concentration.

The catalytic efficiency of the enzyme is often expressed as the ratio k_cat/K_m . This value reflects how efficiently the enzyme can convert the substrate to product at low substrate concentrations.

These parameters are typically derived by fitting the experimental data (initial velocity vs. substrate concentration) to the Michaelis-Menten equation using non-linear regression analysis software. mdpi.com For some enzymes, the K_m for Boc-Gln-Ala-Arg-AMC has been reported. For example, the K_m for tryptase with this substrate is approximately 250 µM. frontiersin.org

Table 4: Illustrative Michaelis-Menten Parameters for a Protease with this compound

Parameter Value Unit Description
K_m 14.5 µM Substrate concentration at ½ V_max
V_max 500 RFU/s Maximum reaction velocity
k_cat 100 s⁻¹ Turnover number

These values are for illustrative purposes and will vary for different enzymes.

Advanced Methodologies Integrating this compound

This compound is not only a tool for basic enzyme characterization but is also integrated into more advanced methodologies for drug discovery and biological research.

One significant application is in high-throughput screening (HTS) for protease inhibitors. chemimpex.com The robust and sensitive fluorescent signal generated upon cleavage of this substrate makes it ideal for automated, multi-well plate-based assays. In such screens, large libraries of chemical compounds can be rapidly tested for their ability to inhibit the activity of a target protease. A decrease in the rate of fluorescence generation indicates potential inhibitory activity.

Furthermore, this compound is utilized in peptide synthesis and the development of more complex research tools. chemimpex.com It can serve as a building block for creating more specific or novel protease substrates and inhibitors. chemimpex.com Its core structure can be modified to investigate the substrate specificity of proteases or to develop prodrugs that are activated by specific proteases at a target site. chemimpex.com

The compound is also valuable in cell-based assays to measure extracellular or cell-surface protease activity. For example, it can be used to study the activity of proteases like TMPRSS2, which is involved in viral entry, directly on the surface of cells.

Finally, this substrate is used in macrocyclization strategies for drug discovery. google.com In this context, it can be used to screen large combinatorial libraries of macrocyclic peptides for their ability to inhibit specific proteases, with the substrate providing a reliable measure of enzyme activity.

Development and Implementation of High-Throughput Screening (HTS) Assays

The properties of this compound make it an excellent substrate for high-throughput screening (HTS) assays, which are crucial for the discovery of protease inhibitors. chemimpex.comvulcanchem.com HTS assays using this substrate are typically conducted in multi-well plates, allowing for the simultaneous testing of numerous compounds.

The development of a robust HTS assay involves several optimization steps. For instance, in the development of an assay for Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme in viral entry, researchers screened multiple fluorogenic substrates and found that Boc-Gln-Ala-Arg-AMC yielded the highest activity. acs.orgnih.gov Further optimization included determining the ideal enzyme concentration, substrate concentration, and buffer pH to achieve a satisfactory signal-to-background ratio and Z' factor, a statistical measure of assay quality. nih.gov One study determined the Michaelis-Menten constant (Km) for TMPRSS2 with this substrate to be 10 µM, providing a basis for setting the substrate concentration in subsequent screens. uantwerpen.be Another study reported a Km of 19.16 µM for a recombinant human TMPRSS2. cusabio.com

The implementation of HTS assays with this compound has been successfully scaled to both 384-well and 1536-well formats. acs.orgnih.gov These miniaturized formats reduce reagent consumption and allow for rapid, automated screening of large compound libraries. nih.gov The general protocol involves dispensing the substrate and potential inhibitors into the wells, followed by the addition of the protease to initiate the reaction. acs.orgnih.gov After a set incubation period, the fluorescence of the liberated AMC is measured using a plate reader with excitation and emission wavelengths typically around 340-380 nm and 440-460 nm, respectively. glpbio.comnih.gov

Table 1: Example HTS Assay Parameters for TMPRSS2 Activity

Parameter 384-Well Plate Format 1536-Well Plate Format
Substrate Boc-Gln-Ala-Arg-AMC Boc-Gln-Ala-Arg-AMC
Substrate Volume 62.5 nL 20 nL
Inhibitor Volume 62.5 nL 20 nL
Enzyme (TMPRSS2) Volume 750 nL 150 nL
Assay Buffer 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20
Total Reaction Volume 25 µL 5 µL
Incubation 1 hour at Room Temperature 1 hour at Room Temperature
Detection PHERAstar (Ex: 340 nm, Em: 440 nm) PHERAstar (Ex: 340 nm, Em: 440 nm)

Data sourced from a study on an enzymatic TMPRSS2 assay. acs.orgnih.gov

Application in Fluorescent Zymography and In-Gel Protease Assays

This compound is also effectively used in fluorescent zymography, a technique that allows for the detection and characterization of proteases within a polyacrylamide gel matrix. tandfonline.com This method provides information on both the molecular weight and the activity of the protease.

In this technique, the substrate is co-polymerized into the SDS-polyacrylamide gel. tandfonline.combioone.org Protein samples are then separated by electrophoresis under non-reducing conditions. After electrophoresis, the gel is washed to remove SDS and incubated in an appropriate assay buffer, which allows the separated proteases to renature and cleave the embedded substrate. tandfonline.comfrontiersin.org The cleavage of Boc-Gln-Ala-Arg-AMC releases fluorescent AMC, creating a fluorescent band at the location of the active protease when visualized under UV transillumination. tandfonline.com

This method has proven to be highly sensitive, capable of detecting nanogram levels of proteases like trypsin. tandfonline.com The specificity of the assay can be demonstrated by comparing the activity against different substrates or by using specific protease inhibitors. For example, a study showed that trypsin, but not chymotrypsin (B1334515), produced a fluorescent band in a gel containing Boc-Gln-Ala-Arg-MCA, a closely related substrate. tandfonline.com

An alternative to co-polymerization is the in-solution gel assay, where the gel is incubated in a buffer containing the fluorogenic substrate after electrophoresis. tandfonline.com This approach can also yield fluorescent bands corresponding to protease activity.

Table 2: Typical Protocol for Fluorescent Zymography with Boc-Gln-Ala-Arg-MCA

Step Procedure
Gel Preparation A 14% polyacrylamide resolving gel is copolymerized with 200 µM Boc-Gln-Ala-Arg-MCA.
Electrophoresis Protein samples are electrophoresed under non-reducing conditions.
Washing The gel is washed with 2.5% Triton X-100 for 10 minutes, followed by a 10-minute wash in distilled water to remove SDS.
Incubation The gel is incubated in trypsin assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 0.005% Triton X-100) at 37°C for 30 minutes.
Detection Fluorescent bands are visualized immediately under a UV transilluminator (e.g., excitation at 385 nm).

Based on a method for detecting proteolytic activity by fluorescent zymogram in-gel assays. tandfonline.com

Enzyme Specificity Profiling and Target Identification with Boc Gln Ala Arg Amc.hcl

Characterization of Trypsin and Trypsin-Like Serine Protease Activity

Boc-Gln-Ala-Arg-AMC.HCl is extensively used to measure the activity of trypsin and other related serine proteases. glpbio.comfrontiersin.orgsmolecule.comvwr.com The cleavage of this substrate by these enzymes releases the fluorescent AMC molecule, and the rate of this release is directly proportional to the enzyme's activity. glpbio.com This allows for quantitative analysis of enzyme kinetics. glpbio.comtargetmol.com The excitation and emission wavelengths for the released AMC are typically around 380 nm and 460 nm, respectively. glpbio.comtargetmol.com

This compound is recognized as a highly reactive and specific substrate for trypsin. glpbio.comcymitquimica.comfishersci.com Its peptide sequence, Gln-Ala-Arg, is efficiently recognized and cleaved by trypsin at the arginine residue. This specificity makes it a preferred choice for assays aiming to quantify trypsin activity in various biological samples, including pancreatic homogenates. nih.gov Studies have shown that this substrate is effective in detecting trypsin activity with high sensitivity.

While this compound is a widely used substrate, comparative studies with other fluorogenic substrates have been conducted to optimize trypsin assays. For instance, in the context of measuring intrapancreatic trypsin activation in mouse models of pancreatitis, Z-Gly-Pro-Arg-AMC was found to yield lower background activity in control samples compared to Boc-Gln-Ala-Arg-AMC. nih.gov This resulted in a more pronounced observable increase in trypsin activation in the disease model. nih.gov Such comparisons are crucial for selecting the most appropriate substrate for a specific experimental context, balancing sensitivity and background noise.

Table 1: Comparison of Trypsin Substrates

Substrate Peptide Sequence Common Application Key Observation
This compound Gln-Ala-Arg General trypsin and trypsin-like protease activity assays. glpbio.comcymitquimica.com Highly reactive and sensitive for trypsin. cymitquimica.comfishersci.com
Z-Gly-Pro-Arg-AMC Gly-Pro-Arg Trypsin activity in pancreatic homogenates. nih.gov Lower background activity in certain experimental models. nih.gov

Specificity of this compound for Trypsin

Investigation of Transmembrane Protease Serine 2 (TMPRSS2)

This compound also serves as a valuable substrate for studying the activity of Transmembrane Protease Serine 2 (TMPRSS2), a cell surface protease with significant physiological and pathological roles. glpbio.comtargetmol.commedchemexpress.comnih.gov

The proteolytic activity of TMPRSS2 can be effectively measured using this compound. glpbio.comtargetmol.comnih.gov In a screening of various fluorogenic peptide substrates, Boc-Gln-Ala-Arg-AMC was identified as the most avid substrate for a yeast-expressed recombinant TMPRSS2, showing the highest percentage of AMC release. nih.gov This has enabled the development of biochemical assays to screen for TMPRSS2 inhibitors. nih.govacs.org The assay typically involves incubating the enzyme with the substrate and measuring the resulting fluorescence over time. nih.gov

Table 2: Fluorogenic Peptide Substrate Screening for TMPRSS2 Activity

Substrate % Released AMC at 60 min
Boc-Gln-Ala-Arg-AMC 27%
Cbz-d-Arg-Gly-Arg-AMC Lower than Boc-Gln-Ala-Arg-AMC
Cbz-d-Arg-Pro-Arg-AMC Lower than Boc-Gln-Ala-Arg-AMC
Boc-Leu-Gly-Arg-AMC Lower than Boc-Gln-Ala-Arg-AMC
Cbz-Gly-Gly-Arg-AMC Lower than Boc-Gln-Ala-Arg-AMC
Ac-Val-Arg-Pro-Arg-AMC Lower than Boc-Gln-Ala-Arg-AMC

Data derived from a study identifying the most avid substrate for yeast-expressed recombinant TMPRSS2. nih.gov

TMPRSS2 plays a critical role in the entry of several viruses, including SARS-CoV-2, the causative agent of COVID-19. nih.govnih.govnews-medical.net It does this by priming the viral spike (S) protein, which involves cleaving it at specific sites. nih.govbiorxiv.org This cleavage is essential for the fusion of the viral and host cell membranes, allowing the virus to enter the cell. nih.govfrontiersin.org The ability to quantify TMPRSS2 activity using substrates like this compound has been instrumental in research aimed at understanding and inhibiting this process. nih.govacs.org By providing a method to screen for TMPRSS2 inhibitors, this substrate contributes to the development of potential antiviral therapies. nih.govfrontiersin.org

Quantification of TMPRSS2 Proteolytic Activity

Assessment of Matriptase Activity

In addition to trypsin and TMPRSS2, this compound is also a substrate for matriptase, another important trypsin-like serine protease. glpbio.comtandfonline.com Matriptase is involved in various physiological processes, and its dysregulation is implicated in diseases like cancer. Assays using Boc-Gln-Ala-Arg-AMC have been employed to measure matriptase activity in different contexts, such as in intestinal epithelial cells. tandfonline.com These studies have helped in understanding the shedding of matriptase into the extracellular space and in evaluating the efficacy of matriptase inhibitors. tandfonline.com

Specificity Studies with Other Proteolytic Enzymes

Analysis of Vibrio cholerae Extracellular Serine Protease B (VesB)

The fluorogenic peptide Boc-Gln-Ala-Arg-AMC has proven to be an effective substrate for characterizing the activity of bacterial serine proteases, notably the extracellular serine protease B (VesB) from Vibrio cholerae. nih.gov Research has utilized this substrate to measure the proteolytic activity of VesB, revealing that both the secreted and the cell-associated forms of the enzyme are active. nih.gov In studies where Vibrio cholerae cultures were grown and then separated into supernatant and cellular fractions, VesB activity was detected in both components through the cleavage of Boc-Gln-Ala-Arg-AMC. nih.gov This indicates that the protease retains its function whether it is released into the extracellular environment or remains attached to the bacterial cells. nih.gov

Further investigations into the proteolytic system of Vibrio cholerae have suggested that other related proteases, VesA and VesC, also contribute to the cleavage of this substrate, accounting for approximately 20% of the total measured activity. nih.gov The substrate has also been employed to study the activity of homologous proteases in other Vibrio species. For instance, in Vibrio parahaemolyticus, the serine protease VpSP37 was characterized using Boc-Gln-Ala-Arg-AMC, and its kinetic parameters were determined. plos.org

Table 1: Kinetic Parameters of VpSP37 with Boc-Gln-Ala-Arg-AMC
ParameterValueSource
Km0.025 mM ± 0.0020 plos.org
Vmax78.6 ± 0.8 μmol/min plos.org

Discrimination from Plasmin, Elastase, Chymotrypsin (B1334515), and Aminopeptidases

Boc-Gln-Ala-Arg-AMC demonstrates marked specificity for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine residues. smolecule.com This specificity allows for its use in distinguishing the activity of these enzymes from other classes of proteases such as plasmin, elastase, and chymotrypsin, for which other specific fluorogenic substrates are typically employed. plos.org

Research studies focusing on a wide range of proteases utilize distinct substrates to ensure targeted activity measurement. For example, while Boc-Gln-Ala-Arg-AMC is used for trypsin and urokinase Plasminogen Activator (uPA), different peptide sequences are required for accurately assaying elastase, chymotrypsin, and plasmin. plos.org The use of a panel of substrates, each tailored to a specific protease or protease family, is a standard method for profiling enzymatic activity and inhibition. plos.orgfrontiersin.org For instance, substrates with a C-terminal valine or phenylalanine are often used for elastase and chymotrypsin, respectively, reflecting the different substrate-binding pocket specificities of these enzymes. plos.org

Table 2: Substrate Specificity for Various Proteases
EnzymeSpecific Fluorogenic SubstrateSource
Trypsin / Trypsin-like ProteasesBoc-Gln-Ala-Arg-AMC plos.org
PlasminBoc-Asp-Pro-Arg-AMC plos.org
ElastaseSuc-Ala-Ala-Pro-Val-AMC plos.org
α-ChymotrypsinSuc-Leu-Leu-Val-Tyr-AMC plos.org
Chymotrypsin / Cathepsin GSuc-Ala-Ala-Pro-Phe-AMC frontiersin.org

Broad-Spectrum Detection of Membrane-Bound Serine and Cysteine Proteases

Beyond its application for soluble and bacterial proteases, Boc-Gln-Ala-Arg-AMC serves as a valuable tool for the broad-spectrum detection and characterization of membrane-bound proteases. biocompare.com This substrate is a highly reactive substrate for several Type II Transmembrane Serine Proteases (TTSPs), including matriptase and prostasin. fishersci.comvwr.com These enzymes are often anchored to the cell surface, where they play critical roles in tissue homeostasis and disease progression, such as cancer. biocompare.com

The ability of Boc-Gln-Ala-Arg-AMC to be cleaved by these membrane-associated enzymes has been exploited in cancer research. For example, it has been used as a tool to investigate the activity of membrane-anchored serine proteases on the surface of metastatic ovarian cancer cells. biocompare.com The cleavage of the substrate at the cell surface provides a direct measure of the proteolytic activity that may be involved in processes like tumor growth and metastasis. biocompare.com Its utility as a reference substrate is also noted in studies aimed at developing novel peptidomimetic substrates for other proteases. mpg.de

Applications of Boc Gln Ala Arg Amc.hcl in Biochemical and Biomedical Research

Research into Protease Inhibitors and Therapeutic Agent Development

The ability to accurately measure protease activity makes Boc-Gln-Ala-Arg-AMC.HCl indispensable in the search for and development of new therapeutic agents that target these enzymes. chemimpex.com Its application spans the entire discovery pipeline, from initial screening to mechanistic studies.

This compound is extensively used in high-throughput screening (HTS) assays designed to identify new protease inhibitors. chemimpex.com In these assays, the substrate is incubated with a target protease, such as trypsin or the transmembrane protease, serine 2 (TMPRSS2), in the presence of potential inhibitory compounds. medchemexpress.comglpbio.com A reduction in the rate of AMC fluorescence generation compared to a control without the inhibitor indicates successful inhibition.

This method was instrumental in a study identifying that α1-antitrypsin (A1AT), a major serine protease inhibitor in human plasma, can inhibit membrane-bound proteases. atsjournals.org Researchers incubated cells expressing the epithelial sodium channel (ENaC) with A1AT before adding this compound. The significantly lower fluorescence levels in the A1AT-treated samples demonstrated that A1AT inactivates membrane-bound serine proteases that are otherwise active. atsjournals.org

Table 1: Experimental Findings on Inhibitor Identification
Target SystemInhibitor StudiedKey FindingRole of this compoundReference
Membrane-bound proteases on Xenopus oocytes and H441 cellsα1-antitrypsin (A1AT)Native A1AT, but not its oxidized form, inactivates membrane-bound serine proteases.Measured protease activity by quantifying AMC release; activity was significantly lower in the presence of A1AT. atsjournals.org
Trypsin-like proteasesVarious chemical compoundsIdentification of compounds that reduce protease activity.Served as the fluorogenic substrate in high-throughput screening assays to detect inhibitory activity. chemimpex.com

Once potential inhibitors are identified, this compound is used to quantify their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. frontiersin.orgtargetmol.com To determine the IC50, the target enzyme is typically pre-incubated with various concentrations of the inhibitory compound before the addition of this compound. frontiersin.org The resulting enzyme activity is measured by monitoring fluorescence, and the IC50 value is calculated from the dose-response curve. frontiersin.org

This substrate is also used to assess inhibitor selectivity. For instance, the inhibitor UAMC-00050 was tested against a panel of proteases. While its activity against trypsin-like enzymes was measured using substrates including Boc-Gln-Ala-Arg-AMC, it showed poor inhibition (IC50 > 10 µM) against chymotrypsin (B1334515) and pancreatic elastase, demonstrating its selectivity for trypsin-like targets. nih.gov

Table 2: General Protocol for IC50 Determination Using this compound
StepProcedurePurposeReference
1. Pre-incubation The target protease is incubated with a range of inhibitor concentrations for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).To allow the inhibitor to bind to the enzyme. frontiersin.org
2. Reaction Initiation This compound is added to the enzyme-inhibitor mixture to start the reaction.To provide the substrate for the remaining active enzyme. frontiersin.org
3. Fluorescence Measurement The rate of increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) is measured over time using a fluorometer.To quantify the residual enzymatic activity. glpbio.comfrontiersin.org
4. Calculation The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.To determine the potency of the inhibitor. frontiersin.orgtargetmol.com

Beyond identifying and quantifying inhibition, this compound helps elucidate how inhibitors work. A key example is the investigation into the inhibitory effect of α1-antitrypsin (A1AT) on the epithelial sodium channel (ENaC). Research showed that A1AT decreases ENaC activity. To understand if this was due to direct interaction with the channel or via another mechanism, researchers used this compound to measure the activity of membrane proteases that are known to activate ENaC. The finding that A1AT reduced the cleavage of the substrate confirmed that A1AT's mechanism involves inhibiting these activating proteases, thereby preventing ENaC activation. atsjournals.org

Evaluation of Inhibitor Potency (e.g., IC50 values) and Selectivity

Studies of Proteolytic Pathways and Enzyme Regulation in Biological Systems

This compound is a valuable reagent for studying the complex roles of proteases in normal physiology and disease states.

The inappropriate, premature activation of digestive proteases like trypsin within the pancreas is a critical early event in the pathogenesis of acute pancreatitis. nih.gov this compound is widely used in experimental models of pancreatitis to measure this ectopic trypsin activity. medchemexpress.comglpbio.comresearchgate.net

In these studies, pancreatitis is induced in animal models, and pancreatic tissue homogenates are prepared. nih.gov The substrate is added to these homogenates, and the resulting fluorescence is measured to quantify the level of active trypsin. nih.govresearchgate.net This allows researchers to study the factors that trigger or prevent protease activation. For example, research using this substrate has demonstrated that in mouse models, a single injection of cerulein can lead to a significant, measurable increase in intrapancreatic trypsin activity, mimicking a key feature of the human disease. nih.gov However, studies have also noted that for optimal results, pancreatic homogenates should be freshly prepared, as freezing and thawing can artificially stimulate protease activation. nih.gov

The activity of the epithelial sodium channel (ENaC), which is crucial for sodium and fluid balance in tissues like the lungs and kidneys, is regulated by proteolytic cleavage. Several membrane-bound and extracellular proteases can cleave ENaC subunits, leading to its activation. This compound serves as a key tool to probe the activity of these regulatory proteases. atsjournals.orgnih.gov

In studies of lung injury caused by chlorine gas, researchers investigated the effects of hypochlorous acid (HOCl), a reactive byproduct. They used this compound to test whether HOCl inactivated the endogenous membrane proteases responsible for ENaC activation. The results showed similar levels of substrate cleavage in control and HOCl-treated oocytes, indicating that HOCl did not inhibit these proteases, thereby helping to clarify its mechanism of ENaC dysregulation. researchgate.netresearchgate.net

In another context, the substrate was used to quantify the proteolytic activity of Factor VII Activating Protease (FSAP) in urine samples from patients with nephrotic syndrome. nih.gov This research aimed to understand if FSAP contributes to sodium retention by activating ENaC in the kidneys. By measuring the cleavage of this compound, the study confirmed that active FSAP can activate ENaC in vitro. nih.gov


Detection of Protease Activity in Biological Fluids (e.g., Synovial Fluid)

This compound is effectively used to measure protease activity in complex biological fluids, such as synovial fluid from joints. Research into joint disorders like osteoarthritis (OA) has utilized this substrate to understand the pathological role of proteases.

Studies have shown that synovial fluid from patients with osteoarthritis contains significantly elevated levels of trypsin-like enzyme activity compared to healthy individuals. In one such study, this compound was used as a substrate to analyze synovial fluid from twenty-five OA patients. The results indicated substantial activity from trypsin-like serine proteases, which are capable of activating Proteinase-Activated Receptors (PARs), contributing to inflammation and joint degradation. biorxiv.orgfrontiersin.org The assay demonstrated a clear, concentration-dependent hydrolysis of the substrate, confirming the presence of these active enzymes in the diseased joint environment. biorxiv.orgpeptide.com This application is crucial for identifying the types of proteases present in OA and for exploring potential therapeutic strategies that target these enzymatic pathways. frontiersin.org

Biological FluidDisease ContextEnzyme Type DetectedKey FindingReference
Synovial FluidOsteoarthritis (OA)Trypsin-like Serine ProteasesSignificantly higher levels of trypsin-like enzyme activity were found in OA patient samples compared to healthy controls, implicating these proteases in OA pathogenesis. biorxiv.orgfrontiersin.org

Research in Cancer Biology (e.g., Tumor Growth and Metastasis Mechanisms)

In cancer biology, dysregulated protease activity is a hallmark of tumor progression, including growth, invasion, and metastasis. This compound serves as a valuable reagent for investigating these mechanisms. medrxiv.org

The substrate is frequently used to measure the activity of Type II Transmembrane Serine Proteases (TTSPs), a family of enzymes often implicated in cancer. For instance, it is used to assess the activity of TMPRSS2 (Transmembrane Serine Protease 2), which is involved in prostate cancer cell invasion. researchgate.netmedchemexpress.com By quantifying TMPRSS2 activity, researchers can screen for inhibitors that may block its function and thus reduce cancer metastasis. researchgate.net

Another example is the study of DESC1 (Differentially Expressed in Squamous Cell Carcinoma gene 1), a protease that is upregulated in various tumors. Research has shown that DESC1 can cleave Boc-Gln-Ala-Arg-AMC, confirming its serine protease nature. nih.gov This allows for the characterization of its enzymatic profile and the development of assays to screen for inhibitors, providing potential therapeutic targets for cancers where DESC1 is overexpressed. nih.gov The substrate has also been used to determine the activity of Matriptase, another protease isolated from breast cancer cells that is involved in tumor progression. peptanova.de

Integration into Cellular and Ex Vivo Research Models

Monitoring Protease Activity in Cell Lines (e.g., Oocytes, H441 cells, Vero cells, HEK293T cells, Calu-3 cells, Bronchial Epithelium)

This compound is widely integrated into studies using cultured cells to monitor endogenous or exogenously expressed protease activity directly in a cellular context. This is particularly useful for studying proteases involved in viral entry, ion channel regulation, and cancer.

The substrate has been instrumental in studying TMPRSS2, a host cell protease essential for the activation of various respiratory viruses, including SARS-CoV-2. Assays using this compound have been developed in multiple cell lines to screen for TMPRSS2 inhibitors. For example, it has been used with Vero E6 cells, HEK293T cells expressing TMPRSS2, and human lung epithelial Calu-3 cells to identify compounds that block TMPRSS2-mediated viral entry. biorxiv.orgfrontiersin.orgresearchgate.netnih.govscispace.com

Furthermore, the substrate has been used to detect endogenous protease activity in human airway epithelial cells (H441) and Xenopus oocytes to study the regulation of the epithelial sodium channel (ENaC). nih.govatsjournals.orgnih.govresearchgate.net These studies revealed the presence of active membrane-bound proteases that can be inhibited, demonstrating the substrate's utility in investigating physiological processes beyond pathology.

Cell Line / ModelResearch ContextProtease(s) StudiedKey Application / FindingReference
Oocytes (Xenopus laevis)Ion Channel RegulationEndogenous membrane proteases, TMPRSS2, ProstasinDetected surface protease activity responsible for activating the epithelial sodium channel (ENaC). nih.govnih.govresearchgate.net
H441 cells (Human Airway Epithelium)Ion Channel RegulationEndogenous membrane proteases, TMPRSS2Demonstrated that TMPRSS2 knockdown reduces proteolytic activation of ENaC. nih.govnih.gov
Vero / Vero E6 cells (Monkey Kidney Epithelium)Virology (SARS-CoV-2)TMPRSS2Used to show that inhibitors of TMPRSS2 proteolytic activity can reduce SARS-CoV-2 infection. biorxiv.orgfrontiersin.org
HEK293T cells (Human Embryonic Kidney)Protease Inhibitor ScreeningExogenously expressed TMPRSS2A common model for screening peptidomimetic and other inhibitors against TMPRSS2 activity. researchgate.netnih.govnih.gov
Calu-3 cells (Human Lung Epithelium)Virology (SARS-CoV-2, Influenza)Endogenous TMPRSS2Used to test the efficacy of protease inhibitors like camostat (B1201512) mesylate in a relevant lung cell model. nih.govscispace.combiorxiv.org
Bronchial Epithelium (Primary cells/Organoids)Virology, Protease InhibitionTrypsin-like proteases (including TMPRSS2)Measured protease activity in 2D and 3D cultures to test the inhibitory effect of compounds like alpha-1-antitrypsin. medrxiv.org

Application in Primary Cell and Tissue Homogenate Studies

Beyond immortalized cell lines, this compound is applied to studies using primary cells and tissue homogenates, which often provide a more physiologically relevant context.

In research on pancreatitis, this substrate has been used to measure trypsin activity in homogenates of pancreatic acini. smolecule.com This is critical for understanding the premature activation of digestive enzymes within the pancreas, a key event in the initiation of pancreatitis. Studies have employed the substrate with primary human and murine acinar cells to investigate disease mechanisms. medchemexpress.com

Similarly, in the field of reproductive biology, the substrate was used to measure trypsin-like and post-glutamyl peptide hydrolyzing (PGPH) activities of the proteasome in protein extracts from different segments of mouse seminiferous tubules. This research helped to elucidate the differential activity of the proteasome during various stages of spermatogenesis. peptanova.de

Contribution to Peptide Synthesis and Bioconjugation Strategies

Utilization as a Building Block in Peptide Synthesis

This compound is described as a valuable building block in the field of peptide synthesis. Its structure, comprising a protected tripeptide sequence linked to a functional reporter molecule, makes it a component for constructing more complex peptide-based tools and potential therapeutics. The use of the tert-butyloxycarbonyl (Boc) protecting group is a foundational strategy in solid-phase peptide synthesis (SPPS). peptide.com This methodology allows for the stepwise assembly of amino acids on a solid resin support to create custom peptides. iris-biotech.de In this context, the compound can be utilized in SPPS protocols for the efficient creation of specialized probes or peptide-based agents for research and drug discovery.

Facilitating Bioconjugation Techniques for Biomolecule Linkage

The chemical compound this compound, a peptide-fluorophore conjugate, plays a significant, albeit indirect, role in the field of bioconjugation. While not typically employed as a direct linker for covalently attaching biomolecules to one another, its primary function as a highly specific fluorogenic substrate for certain proteases is crucial for the characterization and validation of bioconjugates. medchemexpress.com This is particularly relevant in the development of sophisticated drug delivery systems and diagnostic tools where precise enzymatic cleavage is a key mechanism of action. chemimpex.comtargetmol.com

The core utility of this compound in this context lies in its ability to assess the enzymatic activity of protein-biomolecule or nanoparticle-biomolecule conjugates. exeter.ac.uk The peptide sequence Gln-Ala-Arg is specifically recognized and cleaved by proteases such as trypsin and matriptase. hongtide.compeptanova.de Upon cleavage of the amide bond between arginine (Arg) and 7-amino-4-methylcoumarin (B1665955) (AMC), the AMC moiety is released, resulting in a measurable fluorescent signal. This predictable enzymatic reaction allows researchers to confirm the activity of a protease that has been conjugated to another molecule, such as a nanoparticle or a polymer.

A notable application of this is in the study of nanoparticle-allergen conjugates. In one study, the common dust mite allergen, Der p 1, a cysteine protease, was conjugated to gold nanoparticles (AuNPs). To verify that the conjugation process did not inactivate the allergen's enzymatic function, the researchers used Boc-Gln-Ala-Arg-AMC as a substrate. The cleavage of the substrate by the AuNP-Der p 1 conjugate, confirmed by the release of fluorescent AMC, demonstrated that the protease remained active after being linked to the nanoparticle. exeter.ac.uk

The table below summarizes the findings of an enzymatic activity assay using Boc-Gln-Ala-Arg-AMC to compare free and conjugated Der p 1.

SampleDer p 1 Amount (ng)SubstrateObservationConclusion
Free Der p 1100Boc-Gln-Ala-Arg-AMCAMC ReleaseBaseline enzymatic activity
Free Der p 150Boc-Gln-Ala-Arg-AMCLower AMC ReleaseDose-dependent activity
AuNP-Der p 1 Conjugate30Boc-Gln-Ala-Arg-AMC3-fold higher AMC release compared to 100 ng free Der p 1 after 20 minsConjugated Der p 1 retains enzymatic activity

This table is based on data reported in a study on nanoparticle-allergen interactions. exeter.ac.uk

This application is critical in the development of enzyme-responsive drug delivery systems. In such systems, a therapeutic agent is often linked to a carrier molecule via a peptide that can be cleaved by an enzyme that is overexpressed at a disease site. This compound can be used as a tool to screen for and characterize the enzymes that will eventually be the target of the drug delivery system.

While the compound itself is a conjugate of a peptide and a fluorophore, its role in "facilitating bioconjugation" is primarily as a quality control and functional validation tool, rather than as a chemical linker for creating the bioconjugate itself. The specific peptide sequence can, however, be incorporated into the design of cleavable linkers in more complex bioconjugates to impart specific enzymatic release mechanisms.

Future Directions and Emerging Research Avenues for Boc Gln Ala Arg Amc.hcl

Development of Novel Analogs and Optimized Derivatives

The core structure of Boc-Gln-Ala-Arg-AMC serves as a versatile scaffold for the synthesis of novel analogs with enhanced or modified properties. Research is actively pursuing the development of derivatives to improve specificity, stability, and cell permeability.

One promising avenue involves the modification of the peptide sequence. By substituting or modifying the Gln, Ala, or Arg residues, researchers can fine-tune the substrate's affinity for specific proteases. For instance, the development of substrate-analogue ketobenzothiazole derivatives has been explored to create more potent and selective inhibitors of proteases like matriptase. sigmaaldrich.com These modifications can lead to substrates that are more resistant to cleavage by non-target proteases, thereby reducing background noise in assays and improving the accuracy of inhibitor screening.

Another area of development focuses on the fluorophore itself. While 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used and effective fluorophore, the synthesis of analogs with different fluorescent tags could offer advantages such as altered excitation and emission spectra, increased quantum yield, or improved photostability. This would allow for multiplexing with other fluorescent probes in complex biological systems.

Furthermore, the synthesis of sunflower trypsin inhibitor-1 (SFTI-1) analogues, which are potent inhibitors of serine proteases, demonstrates the potential for creating highly specific and stable derivatives inspired by natural peptide scaffolds. researchgate.net These efforts aim to generate a new generation of research tools with superior performance characteristics for studying protease function.

Integration with Advanced Analytical and Imaging Techniques

The inherent fluorescent properties of Boc-Gln-Ala-Arg-AMC.HCl make it highly compatible with a range of advanced analytical and imaging techniques. While its use in standard fluorescence plate readers for high-throughput screening (HTS) is commonplace, its future integration with more sophisticated technologies promises to yield deeper insights into protease activity. acs.org

The application of this substrate in high-content screening (HCS) and analysis is a significant step forward. HCS platforms, which combine automated microscopy with sophisticated image analysis, can utilize this compound to visualize protease activity at a subcellular level. This allows researchers to not only quantify enzyme activity but also to understand its spatial and temporal dynamics within living cells.

Moreover, the principles of Förster Resonance Energy Transfer (FRET) can be applied by pairing the AMC fluorophore with a suitable quencher or another fluorophore. This would enable the development of ratiometric biosensors based on the Boc-Gln-Ala-Arg sequence, providing a more robust and quantitative measure of protease activity that is less susceptible to variations in probe concentration or excitation intensity. Such FRET-based probes could be invaluable for real-time imaging of protease activation in complex biological processes like cancer cell invasion. nih.gov

The use of advanced liquid handling systems, such as acoustic dispensers, in conjunction with this compound in 384-well and 1536-well plate formats already represents a significant technological integration for HTS campaigns, as seen in the screening for TMPRSS2 inhibitors. acs.orgnih.gov

Expanding the Repertoire of Identified Endogenous Enzyme Targets

While this compound is widely recognized as a substrate for trypsin and the transmembrane protease serine 2 (TMPRSS2), ongoing research continues to expand the list of its known endogenous enzyme targets. medchemexpress.com This broadening scope enhances its value as a versatile tool for probing the activity of a wider range of proteases implicated in various physiological and pathological processes.

Studies have demonstrated that this compound is also a substrate for several other trypsin-like serine proteases, including:

Matriptase: A type II transmembrane serine protease that is overexpressed in a variety of cancers and plays a role in tumor progression and metastasis. sigmaaldrich.compeptanova.de

Kallikreins: A subgroup of serine proteases that have diverse physiological functions, and their dysregulation is associated with diseases like cancer and inflammation. sigmaaldrich.comnih.gov

Factor Xa: A critical enzyme in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.gov

Plasmin: The main enzyme of the fibrinolytic system, responsible for dissolving blood clots. nih.gov

Hepsin: Another type II transmembrane serine protease implicated in the progression of several cancers, including prostate cancer. researchgate.net

The identification of these additional targets underscores the importance of performing selectivity profiling when using this substrate to screen for inhibitors of a specific protease. The ability of this compound to be cleaved by this diverse set of enzymes, however, also presents an opportunity to use it as a broad-spectrum tool to identify novel protease activities in various biological samples.

Enzyme TargetSignificance
TrypsinDigestive enzyme, used as a model serine protease.
TMPRSS2Involved in viral entry (e.g., SARS-CoV-2) and cancer. medchemexpress.com
MatriptaseImplicated in cancer progression and metastasis. sigmaaldrich.compeptanova.de
KallikreinsInvolved in inflammation and cancer. sigmaaldrich.comnih.gov
Factor XaKey enzyme in blood coagulation. nih.gov
PlasminCentral enzyme in fibrinolysis. nih.gov
HepsinAssociated with prostate cancer progression. researchgate.net

Impact on Rational Drug Design and Preclinical Therapeutic Agent Development

The application of this compound in high-throughput screening assays has had a direct and significant impact on the rational design and preclinical development of therapeutic agents. By providing a reliable and efficient method to identify and characterize protease inhibitors, this substrate has accelerated the early stages of drug discovery.

A prominent example is its use in the search for inhibitors of TMPRSS2 as a potential treatment for COVID-19. Researchers have utilized this compound in HTS campaigns to screen large compound libraries for molecules that can block the activity of TMPRSS2, an enzyme essential for the entry of SARS-CoV-2 into host cells. nih.gov This has led to the identification of promising lead compounds for further preclinical development.

Similarly, in the field of oncology, this substrate has been instrumental in the discovery of matriptase inhibitors. By screening for compounds that prevent the cleavage of this compound by matriptase, scientists have identified novel small molecules with the potential to inhibit tumor growth and metastasis. sigmaaldrich.com These inhibitor discovery programs provide the starting point for medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new anticancer therapies.

The use of this fluorogenic substrate allows for the rapid determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition, which are crucial for the structure-activity relationship (SAR) studies that guide the rational design of more effective drugs. biorxiv.org

Q & A

Q. What experimental controls are essential when combining this substrate with live-cell imaging for real-time protease activity tracking?

  • Methodology : Include a non-cleavable AMC analog (e.g., Boc-Gln-Ala-Arg-AMC with a D-amino acid substitution) to control for non-specific fluorescence. Use compartment-specific dyes (e.g., LysoTracker) to confirm subcellular localization. Monitor cell viability via propidium iodide exclusion to rule out cytotoxicity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.